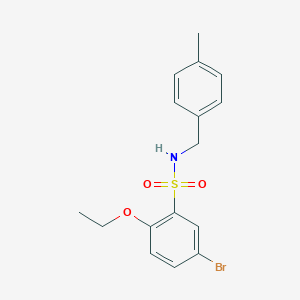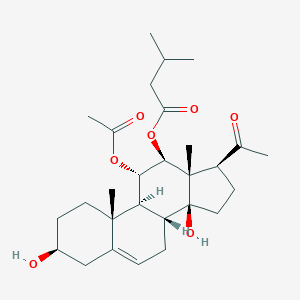
Ethylglyoxal bis(guanylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylglyoxal bis(guanylhydrazone) (EGBG) is a polyamine analogue that has been extensively studied due to its potential use as an anticancer agent. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. EGBG has been shown to inhibit the activity of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells.
Mechanism of Action
Ethylglyoxal bis(guanylhydrazone) inhibits the activity of ODC, a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By reducing the levels of polyamines, Ethylglyoxal bis(guanylhydrazone) inhibits cell proliferation and induces apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of S-adenosylmethionine decarboxylase (SAMDC), another enzyme involved in the polyamine biosynthesis pathway.
Biochemical and Physiological Effects:
Ethylglyoxal bis(guanylhydrazone) has been shown to reduce the levels of polyamines in cells, which leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of SAMDC, which is involved in the methylation of DNA and RNA. This inhibition can lead to changes in gene expression and cellular function. Ethylglyoxal bis(guanylhydrazone) has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
Ethylglyoxal bis(guanylhydrazone) is a potent inhibitor of ODC and has been extensively studied for its potential use as an anticancer agent. Its ability to enhance the efficacy of chemotherapy drugs makes it a promising candidate for combination therapy. However, Ethylglyoxal bis(guanylhydrazone) has poor bioavailability and can be toxic at high doses. Its use in clinical trials has been limited due to these factors.
Future Directions
Future research on Ethylglyoxal bis(guanylhydrazone) should focus on improving its bioavailability and reducing its toxicity. New formulations and delivery methods should be developed to improve the efficacy of Ethylglyoxal bis(guanylhydrazone) in vivo. The potential use of Ethylglyoxal bis(guanylhydrazone) in combination therapy with other anticancer drugs should be further investigated. In addition, the role of Ethylglyoxal bis(guanylhydrazone) in other diseases, such as malaria and leishmaniasis, should be explored.
Synthesis Methods
Ethylglyoxal bis(guanylhydrazone) can be synthesized by reacting ethylglyoxal with guanylhydrazine in the presence of a reducing agent. The reaction yields a yellow crystalline solid that is soluble in water and ethanol. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Ethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer. Ethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. In addition, Ethylglyoxal bis(guanylhydrazone) has been investigated for its potential use in the treatment of other diseases, such as malaria and leishmaniasis.
properties
CAS RN |
1945-68-2 |
|---|---|
Molecular Formula |
C16H8O2 |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChI Key |
DDNVYHHARMNUBE-HMMKTVFPSA-N |
Isomeric SMILES |
CC/C(=N\N=C(N)N)/C=N/N=C(N)N |
SMILES |
CCC(=NN=C(N)N)C=NN=C(N)N |
Canonical SMILES |
CCC(=NN=C(N)N)C=NN=C(N)N |
Related CAS |
62580-88-5 (unspecified sulfate) |
synonyms |
EEBG EGBG ethyl-gag ethylglyoxal bis(guanylhydrazone) ethylglyoxal bis(guanylhydrazone) sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)








![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)


